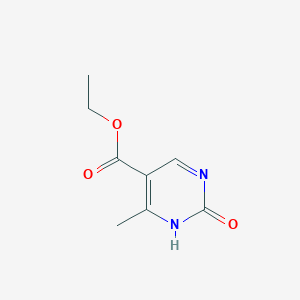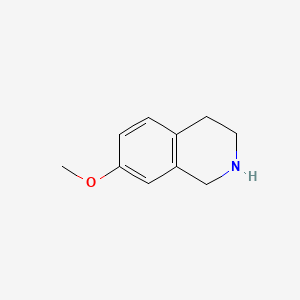
7-甲氧基-1,2,3,4-四氢异喹啉
概述
描述
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and have significant pharmacological potential .
科学研究应用
7-Methoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
生化分析
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with lipopolysaccharide-induced acute lung injury models, exhibiting anti-inflammatory properties . The nature of these interactions often involves the modulation of enzyme activity, leading to reduced inflammation and oxidative stress.
Cellular Effects
The effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to attenuate nitric oxide and reactive oxygen species generation in activated microglial cells . This modulation can lead to reduced inflammation and protection against cellular damage.
Molecular Mechanism
At the molecular level, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline can change over time in laboratory settings. Studies have shown that this compound is relatively stable, but its activity may decrease over prolonged periods. Long-term exposure to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline has been observed to result in sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline vary with different dosages. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects. At higher doses, there may be potential toxic or adverse effects. For instance, high doses of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline have been associated with increased oxidative stress and cellular damage .
Metabolic Pathways
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound’s metabolism may involve the cytochrome P450 enzyme system, which can influence its bioavailability and activity .
Transport and Distribution
The transport and distribution of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it may be transported across cell membranes by specific transporters, influencing its distribution within different tissues .
Subcellular Localization
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum. This localization can influence its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . This reaction can be optimized by using different aldehydes and reaction conditions to yield various substituted tetrahydroisoquinolines .
Industrial Production Methods
Industrial production methods for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline often involve multicomponent reactions that improve atom economy, selectivity, and yield . These methods are designed to be environmentally friendly and scalable for large-scale production .
化学反应分析
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Substitution reactions can be performed using nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (LiAlH₄, NaBH₄), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .
作用机制
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects . Additionally, it can modulate the glutamatergic system, which plays a role in its anti-addictive properties .
相似化合物的比较
Similar Compounds
Similar compounds to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline include:
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline derivatives with various substitutions .
Uniqueness
What sets 7-Methoxy-1,2,3,4-tetrahydroisoquinoline apart is its specific methoxy substitution, which can influence its biological activity and pharmacological properties. This unique substitution pattern can enhance its neuroprotective and anti-inflammatory effects compared to other tetrahydroisoquinoline derivatives .
属性
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLFSXCUJYFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329096 | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43207-78-9 | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1,2,3,4-tetrahydroisoquinoline derivatives interact with enzymes?
A: Research indicates that certain 1,2,3,4-tetrahydroisoquinoline derivatives, specifically salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and 1-carboxysalsoline (1-carboxy-1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline), can competitively inhibit the enzyme catechol-O-methyltransferase (COMT). [] COMT is responsible for catalyzing the transfer of a methyl group from S-adenosyl methionine to catecholamines, like dopamine, norepinephrine, and epinephrine, as well as their hydroxylated metabolites. By inhibiting COMT, these compounds could potentially increase the levels of catecholamines in the body. This interaction suggests potential applications in researching conditions influenced by catecholamine levels.
Q2: How does the structure of κ-opioid receptor antagonists, some of which are based on the 1,2,3,4-tetrahydroisoquinoline scaffold, influence their duration of action?
A: Research suggests a strong correlation between the duration of action of certain κ-opioid receptor antagonists and their ability to activate c-Jun N-terminal kinase (JNK) 1. [] Studies on a series of 1,2,3,4-tetrahydroisoquinoline-based antagonists revealed that compounds with longer durations of action, like RTI-5989-97 [(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide], were associated with increased JNK1 activation. Conversely, antagonists with shorter durations of action, like RTI-5989-212 [(3R)-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide], did not significantly activate JNK1. This structure-activity relationship highlights the potential role of JNK1 activation in the prolonged effects of specific κ-opioid receptor antagonists.
Q3: How does the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline affect its optical properties?
A: Studies using optical rotatory dispersion (ORD) spectroscopy demonstrated that the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline significantly impacts its optical activity in the visible spectral range. [] While the Cotton effects below 300 nm, associated with electronic transitions within the aromatic ring system, remained largely unaffected by protonation, the sign of rotation in the visible region reversed upon protonation in a methanolic HCl solution. This finding suggests a change in the molecule's overall conformation or electronic structure upon interaction with a proton, highlighting the sensitivity of ORD spectroscopy to subtle structural and electronic perturbations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

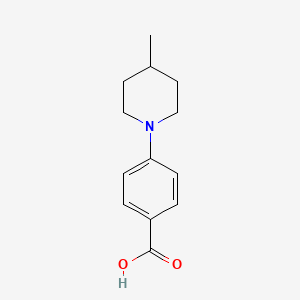
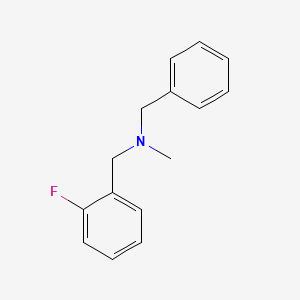
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
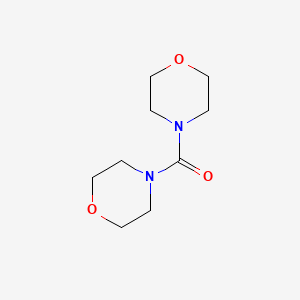
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)
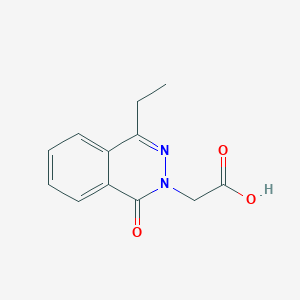
![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)
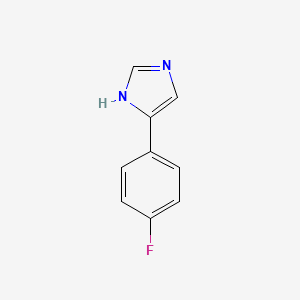
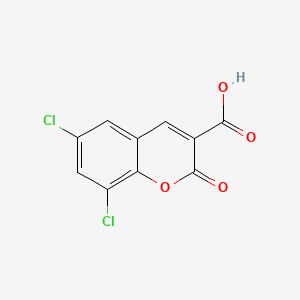
![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
